Cas no 85102-99-4 (1-benzyl-1H-imidazole-5-carbaldehyde)

1-benzyl-1H-imidazole-5-carbaldehyde structure
85102-99-4 structure
Produktname:1-benzyl-1H-imidazole-5-carbaldehyde
CAS-Nr.:85102-99-4
MF:C11H10N2O
MW:186.20990228653
MDL:MFCD02179539
CID:60829
PubChem ID:2773239

1-benzyl-1H-imidazole-5-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Benzyl-1H-imidazole-5-carboxaldehyde
    • 3-Benzyl-3H-imidazole-4-carboxaldehyde
    • 1-Benzyl-1H-imidazole-5-carbaldehyde
    • 3-Benzyl-3H-imidazole-4-carbaldehyde
    • 3-benzylimidazole-4-carbaldehyde
    • 1-benzyl-5-formylimidazole
    • 1-benzyl-5-imidazolecarbaldehyde
    • 1-benzyl-5-imidazolecarboxaldehyde
    • 1-Benzylimidazole-5-carbaldehyde
    • 1-benzylimidazole-5-carboxaldehyde
    • 1-(Phenylmethyl)-1H-imidazole-5-carboxaldehyde (ACI)
    • Imidazole-5-carboxaldehyde, 1-benzyl- (6CI)
    • 1-benzyl-5-imidazole carbaldehyde
    • PB14288
    • EN300-1173897
    • DTXSID80378299
    • 85102-99-4
    • CS-0053923
    • MFCD02179539
    • AKOS000302803
    • 1-benzyl-5-imidazole aldehyde
    • 4-(5-Formylimidazol-1-ylmethyl)benzene
    • CHEMBL191540
    • SCHEMBL1757759
    • QONDAZCJAPQGRX-UHFFFAOYSA-N
    • Q-103118
    • Z1201621646
    • P10221
    • AS-62750
    • 1-Benzyl-1H-imidazole-5-carboxaldehyde, AldrichCPR
    • 1-benzyl-1H-imidazole-5-carbaldehyde
    • MDL: MFCD02179539
    • Inchi: 1S/C11H10N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
    • InChI-Schlüssel: QONDAZCJAPQGRX-UHFFFAOYSA-N
    • Lächelt: O=CC1N(CC2C=CC=CC=2)C=NC=1

Berechnete Eigenschaften

  • Genaue Masse: 186.079313g/mol
  • Oberflächenladung: 0
  • XLogP3: 1.4
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Anzahl drehbarer Bindungen: 3
  • Monoisotopenmasse: 186.079313g/mol
  • Monoisotopenmasse: 186.079313g/mol
  • Topologische Polaroberfläche: 34.9Ų
  • Schwere Atomanzahl: 14
  • Komplexität: 190
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Dichte: 1.12
  • Schmelzpunkt: 46-49°C
  • Siedepunkt: 383.7℃ at 760 mmHg
  • Flammpunkt: 185.8 °C
  • Brechungsindex: 1.592
  • PSA: 34.89000
  • LogP: 1.74390

1-benzyl-1H-imidazole-5-carbaldehyde Sicherheitsinformationen

1-benzyl-1H-imidazole-5-carbaldehyde Zolldaten

  • HS-CODE:2933290090
  • Zolldaten:

    China Zollkodex:

    2933290090

    Übersicht:

    293309090. Andere Verbindungen mit nicht verschmolzenem Imidazolring in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    293309090. andere Verbindungen, die einen nicht verwendeten Imidazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

1-benzyl-1H-imidazole-5-carbaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1124563-1g
1-Benzyl-1H-imidazole-5-carbaldehyde
85102-99-4 97%
1g
¥991.00 2024-07-28
TRC
B276245-5g
3-Benzyl-3H-imidazole-4-carboxaldehyde
85102-99-4
5g
$ 574.00 2023-04-18
Cooke Chemical
BD7943131-1g
1-Benzyl-1H-imidazole-5-carbaldehyde
85102-99-4 98%
1g
RMB 843.20 2025-02-20
TRC
B276245-500mg
3-Benzyl-3H-imidazole-4-carboxaldehyde
85102-99-4
500mg
$ 110.00 2023-04-18
abcr
AB150252-5 g
1-Benzyl-1H-imidazole-5-carboxaldehyde, 97%; .
85102-99-4 97%
5g
€484.00 2023-05-09
Enamine
EN300-1173897-0.05g
1-benzyl-1H-imidazole-5-carbaldehyde
85102-99-4 95%
0.05g
$21.0 2023-07-09
Enamine
EN300-1173897-1.0g
1-benzyl-1H-imidazole-5-carbaldehyde
85102-99-4 95%
1.0g
$88.0 2023-07-09
eNovation Chemicals LLC
Y1009265-5g
1-Benzyl-1H-imidazole-5-carbaldehyde
85102-99-4 95%
5g
$300 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1124563-5g
1-Benzyl-1H-imidazole-5-carbaldehyde
85102-99-4 97%
5g
¥2712.00 2024-07-28
Enamine
EN300-1173897-2.5g
1-benzyl-1H-imidazole-5-carbaldehyde
85102-99-4 95%
2.5g
$153.0 2023-07-09

1-benzyl-1H-imidazole-5-carbaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  rt → 60 °C; 24 h, 60 °C; cooled
Referenz
Structurally Simple Inhibitors of Lanosterol 14α-Demethylase Are Efficacious In a Rodent Model of Acute Chagas Disease
Suryadevara, Praveen Kumar; Olepu, Srinivas; Lockman, Jeffrey W.; Ohkanda, Junko; Karimi, Mandana; et al, Journal of Medicinal Chemistry, 2009, 52(12), 3703-3715

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane ;  3 h, 30 - 40 °C
Referenz
Novel N-(4-piperidinyl)benzamide antimalarials with mammalian protein farnesyltransferase inhibitory activity
Ryckebusch, Adina; Gilleron, Pauline; Millet, Regis; Houssin, Raymond; Lemoine, Amelie; et al, Chemical & Pharmaceutical Bulletin, 2005, 53(10), 1324-1326

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.2 Reagents: Sodium hydroxide
Referenz
Synthesis of 4(5)-acyl-, 1-substituted 5-acyl- and 1-substituted 4-acyl-1H-imidazoles from 4-aminoisoxazoles
Reiter, Lawrence A., Journal of Organic Chemistry, 1987, 52(13), 2714-26

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane ;  6 h, 85 °C
Referenz
Structure-based design of imidazole-containing peptidomimetic inhibitors of protein farnesyltransferase
Ohkanda, Junko; Strickland, Corey L.; Blaskovich, Michelle A.; Carrico, Dora; Lockman, Jeffrey W.; et al, Organic & Biomolecular Chemistry, 2006, 4(3), 482-492

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane ;  3 h, 30 - 40 °C
Referenz
Potent and Selective Farnesyl Transferase Inhibitors
Millet, Regis; Domarkas, Juozas; Houssin, Raymond; Gilleron, Pauline; Goossens, Jean-Francois; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6812-6820

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Dipotassium osmate Solvents: 1,4-Dioxane ,  Water
Referenz
Synthesis of L-histidine specifically labeled with stable isotopes
Cappon, J. J.; Witters, K. D.; Baart, J.; Verdegem, P. J. E.; Hoek, A. C.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1994, 113(6), 318-28

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2)
Referenz
Synthesis of N'-aryl- and N'-benzyl substituted imidazole-4- and imidazole-5-carbaldehydes
Antonini, Ippolito; Cristalli, Gloria; Franchetti, Palmarisa; Grifantini, Mario; Martelli, Sante, Synthesis, 1983, (1), 47-9

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
1.3 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ,  1,4-Dioxane ;  12 h, 45 °C
Referenz
Structure-Guided Discovery of Potent Antifungals that Prevent Ras Signaling by Inhibiting Protein Farnesyl transferase
Wang, You; Xu, Feng; Nichols, Connie B. ; Shi, Yuqian; Hellinga, Homme W. ; et al, Journal of Medicinal Chemistry, 2022, 65(20), 13753-13770

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane
Referenz
Preparation and structure determination of 1-benzyl-, 1-methyl- and 1H-5-[(2-nitro-2-phenyl)ethenyl]imidazoles
Aulaskari, Paula; Ahlgren, Markku; Rouvinen, Juha; Vainiotalo, Pirjo; Pohjala, Esko; et al, Journal of Heterocyclic Chemistry, 1996, 33(4), 1345-1354

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Propionic acid Solvents: Acetonitrile ,  Water ;  2 h, 60 °C; overnight, rt
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  10 min, < 40 °C; 180 min, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
1.4 Reagents: Ammonia Solvents: Water ;  neutralized, rt
1.5 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide ;  10 min, rt; 180 min, rt
1.6 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Parallel liquid synthesis of N,N'-disubstituted 3-aminoazepin-2-ones as potent and specific farnesyl transferase inhibitors
Le Diguarher, Thierry; Ortuno, Jean-Claude; Dorey, Gilbert; Shanks, David; Guilbaud, Nicolas; et al, Bioorganic & Medicinal Chemistry, 2003, 11(14), 3193-3204

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: Acetic acid
Referenz
The chemical simulation of the "ATP-imidazole" cycle
Ranganathan, Darshan; Farooqui, Firdous; Bhattacharyya, Dipti; Mehrotra, Sanjiv; Kesavan, K., Tetrahedron, 1986, 42(16), 4481-92

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane
Referenz
Practical multigram synthesis for 4(5)-vinylimidazole
Kokosa, John M.; Szafasz, Richard A.; Tagupa, Eumar, Journal of Organic Chemistry, 1983, 48(20), 3605-7

1-benzyl-1H-imidazole-5-carbaldehyde Raw materials

1-benzyl-1H-imidazole-5-carbaldehyde Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:85102-99-4)1-Benzyl-1H-imidazole-5-carboxaldehyde
A10209
Reinheit:99%
Menge:25g
Preis ($):1082.0